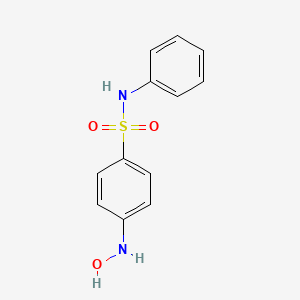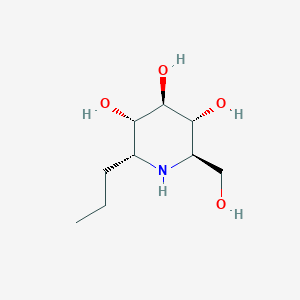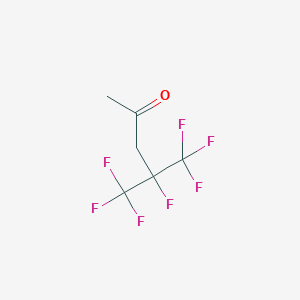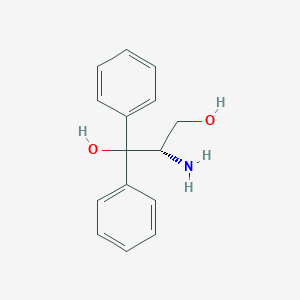![molecular formula C15H22OSi B12578526 Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- CAS No. 200192-51-4](/img/structure/B12578526.png)
Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- is a specialized organosilicon compound It is characterized by the presence of a silicon atom bonded to two methyl groups, a 1-phenyl-3-butenyl group, and a 2-propenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- typically involves the hydrosilylation reaction. This reaction is catalyzed by transition metals such as platinum or rhodium. The general reaction involves the addition of a silane to an alkene or alkyne, forming a silicon-carbon bond. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
In an industrial setting, the production of Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of high-purity starting materials and catalysts is crucial to minimize impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in the presence of suitable catalysts.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, replacing one of its substituents with another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used.
Substitution: Nucleophiles such as halides, alkoxides, and amines are commonly employed.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Reduced silanes.
Substitution: Substituted silanes with various functional groups.
Applications De Recherche Scientifique
Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Explored for its potential in developing new pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism of action of Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- involves the formation of stable silicon-carbon bonds. The silicon atom can interact with various molecular targets, including organic molecules and biological macromolecules. The pathways involved often include hydrosilylation, where the silicon atom forms a bond with a carbon atom in an alkene or alkyne.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylphenylsilane: Similar in structure but lacks the 1-phenyl-3-butenyl and 2-propenyl groups.
Trimethylsilane: Contains three methyl groups bonded to silicon.
Phenylsilane: Contains a phenyl group bonded to silicon.
Uniqueness
Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of both 1-phenyl-3-butenyl and 2-propenyl groups allows for versatile applications in various fields, distinguishing it from other silanes.
Propriétés
Numéro CAS |
200192-51-4 |
|---|---|
Formule moléculaire |
C15H22OSi |
Poids moléculaire |
246.42 g/mol |
Nom IUPAC |
dimethyl-(1-phenylbut-3-enoxy)-prop-2-enylsilane |
InChI |
InChI=1S/C15H22OSi/c1-5-10-15(14-11-8-7-9-12-14)16-17(3,4)13-6-2/h5-9,11-12,15H,1-2,10,13H2,3-4H3 |
Clé InChI |
LHLSLTPIHBXRGS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CC=C)OC(CC=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,3'-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol)](/img/structure/B12578460.png)


![3-[4-(Propan-2-YL)phenyl]propanenitrile](/img/structure/B12578466.png)
![2-Ethyltetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B12578468.png)
![3-[(1H-Indazol-5-yl)methyl]-4-methoxy-4-oxobutanoate](/img/structure/B12578493.png)


![2-[(1R)-3-phenyl-1-tributylstannylpropyl]isoindole-1,3-dione](/img/structure/B12578507.png)
![1-Azido-2-[3-(2-bromophenyl)prop-2-en-1-yl]benzene](/img/structure/B12578509.png)
